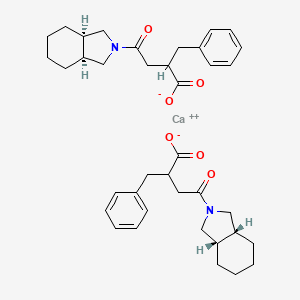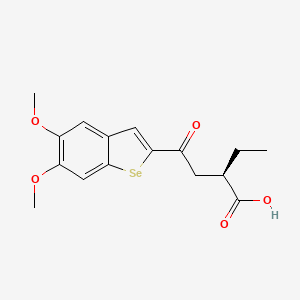![molecular formula C24H25FO5S B11935140 (1xi)-1,5-Anhydro-1-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-D-glucitol CAS No. 1028977-37-8](/img/structure/B11935140.png)
(1xi)-1,5-Anhydro-1-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-D-glucitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Canagliflozin is a medication primarily used to treat type 2 diabetes mellitus. It belongs to the class of sodium-glucose cotransporter-2 (SGLT2) inhibitors, which work by preventing the kidneys from reabsorbing glucose back into the blood, thereby increasing glucose excretion through urine . This mechanism helps in lowering blood sugar levels in patients with type 2 diabetes. Canagliflozin is marketed under various brand names, including Invokana .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Canagliflozin involves multiple steps, starting from the preparation of key intermediates. One common synthetic route includes the following steps :
Preparation of Intermediate III: This involves the reaction of a thiophene derivative with a fluorobenzyl bromide in the presence of a base.
Hydrolysis: The intermediate is then hydrolyzed using hydrochloric acid in a mixture of tetrahydrofuran (THF) and methanol at 30°C for 3 hours.
Purification: The product is extracted using ethyl acetate, followed by drying and filtration to obtain the final compound.
Industrial Production Methods: Industrial production of Canagliflozin often involves the use of advanced techniques such as hot-melt extrusion to improve the solubility and bioavailability of the drug . The process includes:
Mixing: Components are crushed, sieved, and mixed to form a physical mixture.
Extrusion: The mixture is heated to 130°C and extruded using a double-screw hot-melt extruder.
Cooling and Sieving: The extruded product is cooled to room temperature, crushed, and sieved to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Canagliflozin undergoes various chemical reactions, including:
Oxidation: Canagliflozin can be oxidized to form its metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur, particularly involving the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and nucleophiles are commonly used.
Major Products: The major products formed from these reactions include various metabolites such as M5, M7, and M9, which are primarily formed through oxidation .
Scientific Research Applications
Canagliflozin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of SGLT2 inhibitors and their chemical properties.
Biology: Research focuses on its effects on glucose metabolism and renal function.
Mechanism of Action
Canagliflozin works by inhibiting the sodium-glucose cotransporter-2 (SGLT2) in the proximal renal tubules . This inhibition prevents the reabsorption of glucose back into the bloodstream, leading to increased glucose excretion through urine. The molecular targets include the SGLT2 proteins, and the pathways involved are primarily related to glucose metabolism and renal function .
Comparison with Similar Compounds
- Dapagliflozin
- Empagliflozin
- Ertugliflozin
Comparison:
- Efficacy: Canagliflozin has shown slightly higher efficacy at lowering HbA1c levels compared to other SGLT2 inhibitors .
- Safety: All SGLT2 inhibitors have a similar safety profile, with common side effects including urinary tract infections and genital infections .
- Unique Features: Canagliflozin is unique in its ability to significantly reduce the risk of cardiovascular events in patients with type 2 diabetes .
Properties
CAS No. |
1028977-37-8 |
|---|---|
Molecular Formula |
C24H25FO5S |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24?/m1/s1 |
InChI Key |
XTNGUQKDFGDXSJ-KKEQRHKBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-hydroxy-N-[(Z)-(4-phenylphenyl)methylideneamino]heptanediamide](/img/structure/B11935064.png)

![1-[2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B11935072.png)

![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide](/img/structure/B11935087.png)
![N-((4-(Benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-naphthamide](/img/structure/B11935089.png)


![N-(5-Chloro-2-{(E)-3-[9-(4-fluorobenzyl)-3-oxa-7,9-diazabicyclo[3.3.1]non-7-yl]-3-oxopropenyl}-4-methoxyphenyl)-acetamide](/img/structure/B11935100.png)
![5-[(3S,5S,8R,9R,10R,13R,14S,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B11935104.png)
![4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-hydroxypentanoic acid](/img/structure/B11935112.png)
![butanedioate;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide](/img/structure/B11935122.png)
![4-[(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4H-pyrazol-3-one](/img/structure/B11935124.png)
